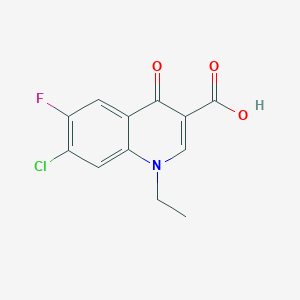

Ácido 7-cloro-1-etil-6-fluoro-4-oxo-1,4-dihidroquinolina-3-carboxílico

Descripción general

Descripción

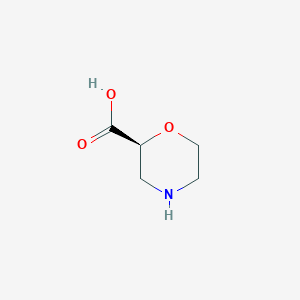

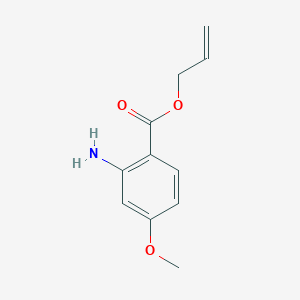

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is an organic compound belonging to the quinolone class. It is a derivative of quinoline and is characterized by the presence of chloro, ethyl, and fluoro substituents, along with a carboxylic acid group. This compound is notable for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of antibacterial agents.

Aplicaciones Científicas De Investigación

Intermediarios Farmacéuticos

Este compuesto sirve como un intermedio crucial en la síntesis de varios agentes farmacéuticos, particularmente en la producción de antibióticos fluoroquinolónicos . Su estructura es fundamental para la creación de norfloxacina y antibióticos relacionados, que se utilizan ampliamente para tratar infecciones bacterianas debido a su amplia actividad antibacteriana.

Investigación Antibacteriana

En el campo de la investigación antibacteriana, este derivado de quinolona se utiliza para estudiar el mecanismo de acción de las fluoroquinolonas . Los investigadores exploran cómo las alteraciones en el anillo de quinolona afectan la girasa del ADN bacteriano y la topoisomerasa IV, los principales objetivos de estos antibióticos.

Química Analítica

Como estándar de referencia, Ácido 7-cloro-1-etil-6-fluoro-4-oxo-1,4-dihidroquinolina-3-carboxílico se utiliza en química analítica para calibrar instrumentos y validar métodos analíticos . Esto garantiza la precisión y confiabilidad de los ensayos utilizados para detectar y cuantificar fluoroquinolonas en muestras biológicas.

Síntesis Química

El compuesto es un material de partida clave en la síntesis química de derivados de quinolona más complejos . Su grupo ácido carboxílico reactivo permite una posterior funcionalización, lo que permite la creación de una variedad diversa de compuestos basados en quinolona.

Ciencia de Materiales

En la ciencia de los materiales, los investigadores investigan el potencial del compuesto para crear materiales novedosos con propiedades antibacterianas . Al incorporarlo en polímeros o recubrimientos, es posible desarrollar superficies que resistan la colonización bacteriana y la formación de biopelículas.

Medicina Veterinaria

Este ácido quinolónico también es significativo en medicina veterinaria. Se utiliza en el desarrollo de medicamentos veterinarios que combaten infecciones en animales, mejorando así la salud animal y previniendo la propagación de enfermedades zoonóticas .

Estudios de Resistencia a los Medicamentos

El compuesto juega un papel en el estudio de la resistencia a los medicamentos. Los científicos lo utilizan para comprender cómo las mutaciones en las enzimas bacterianas confieren resistencia a las fluoroquinolonas, lo cual es crucial para desarrollar la próxima generación de antibióticos .

Ciencia Ambiental

Por último, en la ciencia ambiental, el compuesto se utiliza para evaluar el impacto ambiental de la contaminación por fluoroquinolonas. Su presencia en fuentes de agua puede monitorearse para comprender los riesgos ecológicos asociados con la contaminación por antibióticos .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

Starting Materials: The synthesis begins with 2,4-dichloro-5-fluorobenzoylacetate.

Cyclization: This intermediate undergoes cyclization in the presence of a base to form the quinoline core.

Substitution: The ethyl group is introduced via alkylation, and the chloro and fluoro substituents are added through halogenation reactions.

Oxidation: The final step involves oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex quinolone derivatives.

- Serves as a precursor in the development of novel materials with unique electronic properties.

Biology and Medicine:

- Intermediate in the synthesis of fluoroquinolone antibiotics, which are effective against a broad range of bacterial infections.

- Investigated for potential use in anticancer therapies due to its ability to interfere with DNA replication.

Industry:

- Utilized in the production of agrochemicals and veterinary medicines.

- Employed in the development of dyes and pigments due to its stable quinoline structure.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, it prevents bacterial cell division and leads to cell death. The presence of the fluoro group enhances its binding affinity to the target enzymes, increasing its antibacterial potency.

Comparación Con Compuestos Similares

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but differing in the substituents on the quinoline ring.

Levofloxacin: A stereoisomer of ofloxacin, with enhanced activity against certain bacterial strains.

Norfloxacin: Shares the quinolone core but has different substituents, affecting its spectrum of activity and pharmacokinetics.

Uniqueness: 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various therapeutic agents.

This detailed overview highlights the significance of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in scientific research and industrial applications

Propiedades

IUPAC Name |

7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO3/c1-2-15-5-7(12(17)18)11(16)6-3-9(14)8(13)4-10(6)15/h3-5H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNSMMJBBOPPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333112 | |

| Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68077-26-9 | |

| Record name | 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68077-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831B5OC9PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)